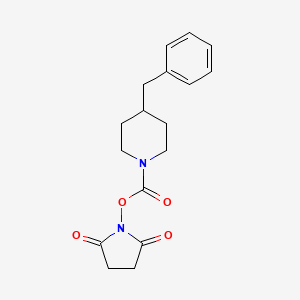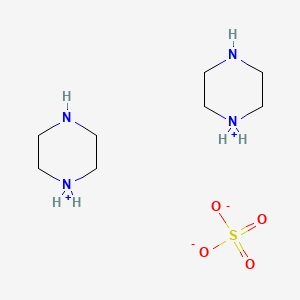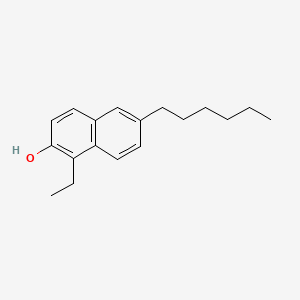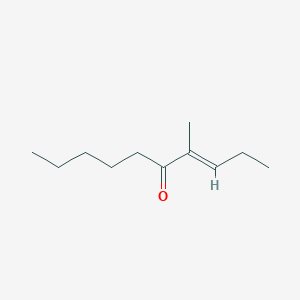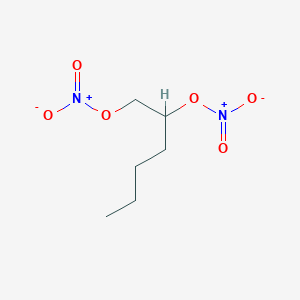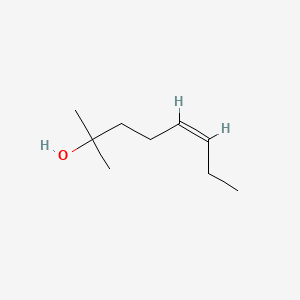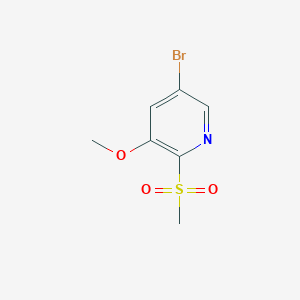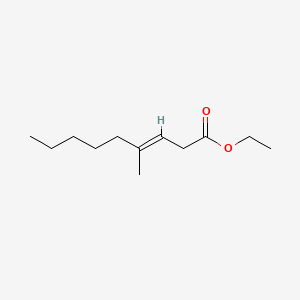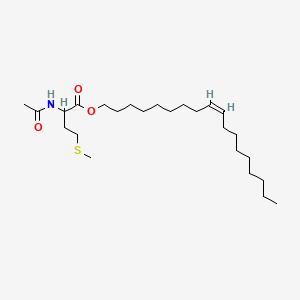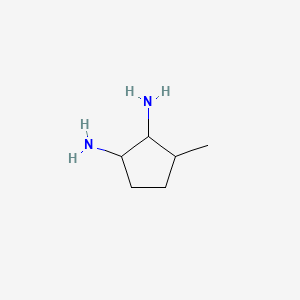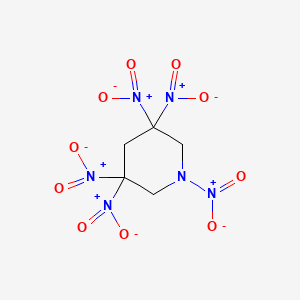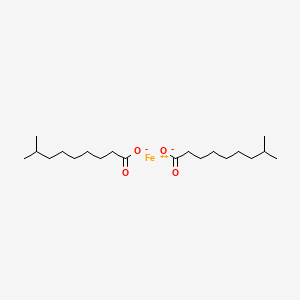
Iron(II) isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(II) isodecanoate is an organometallic compound where iron is in the +2 oxidation state, coordinated with isodecanoate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(II) isodecanoate can be synthesized through the reaction of iron(II) salts, such as iron(II) chloride, with isodecanoic acid. The reaction typically occurs in an organic solvent under inert atmosphere to prevent oxidation of iron(II) to iron(III). The general reaction is as follows: [ \text{FeCl}_2 + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Fe(C}9\text{H}{19}\text{COO)}_2 + 2 \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would involve the controlled addition of iron(II) salts and isodecanoic acid, with careful monitoring of reaction conditions such as temperature, pressure, and inert atmosphere to prevent oxidation.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iron(III) isodecanoate.
Reduction: It can be reduced back to iron(0) under specific conditions.
Substitution: The isodecanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a suitable solvent.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas under pressure.
Substitution: Other carboxylic acids or ligands in an appropriate solvent.
Major Products:
Oxidation: Iron(III) isodecanoate.
Reduction: Metallic iron or iron(0) complexes.
Substitution: Various iron(II) carboxylates depending on the substituting ligand.
Aplicaciones Científicas De Investigación
Iron(II) isodecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions requiring iron(II) as a catalyst.
Materials Science: It is used in the preparation of iron-containing materials and nanomaterials.
Biology and Medicine:
Industry: Used in the production of coatings, paints, and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of iron(II) isodecanoate in catalysis involves the coordination of the iron center with substrates, facilitating various chemical transformations. The iron center can undergo redox changes, enabling it to participate in electron transfer reactions. In biological systems, this compound can interact with biomolecules, potentially affecting cellular processes through iron-mediated redox reactions.
Comparación Con Compuestos Similares
- Iron(II) acetate
- Iron(II) oxalate
- Iron(II) citrate
Comparison: Iron(II) isodecanoate is unique due to its long-chain carboxylate ligands, which impart different solubility and reactivity characteristics compared to shorter-chain iron(II) carboxylates like iron(II) acetate. This makes it more suitable for applications requiring hydrophobic properties or specific solubility profiles.
Propiedades
Número CAS |
93920-16-2 |
|---|---|
Fórmula molecular |
C20H38FeO4 |
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
iron(2+);8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Fe/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
QZGLNFBJDQSBLJ-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


